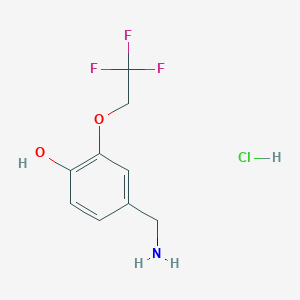
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted with an aminomethyl group and a trifluoroethoxy group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, primary amines, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol hydrochloride: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
2-(2,2,2-Trifluoroethoxy)phenol hydrochloride: Lacks the aminomethyl group, affecting its biological activity and applications.
Uniqueness
The presence of both the aminomethyl and trifluoroethoxy groups in 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClF3NO2 |
|---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)5-15-8-3-6(4-13)1-2-7(8)14;/h1-3,14H,4-5,13H2;1H |
InChI Key |
VQTOJMPDHWZWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)OCC(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
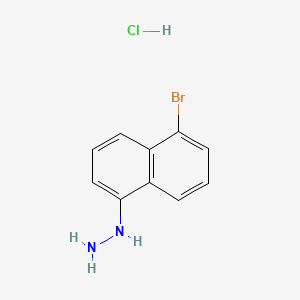
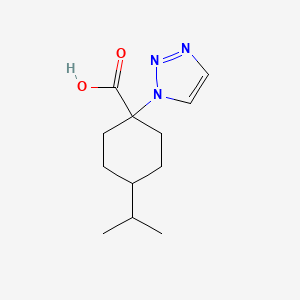
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
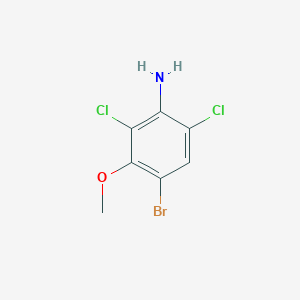
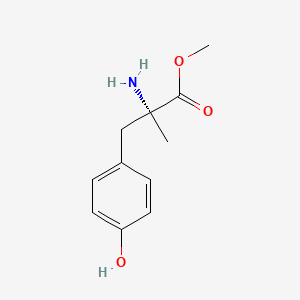
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

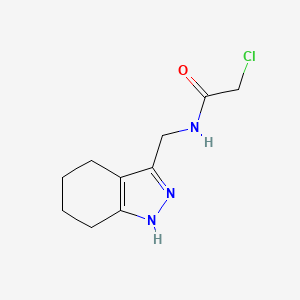

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
